1-ethyl-5-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide
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Overview
Description
1-Ethyl-5-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a pyrrolidine ring, and a sulfonamide group
Preparation Methods
The synthesis of 1-ethyl-5-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide involves several steps. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions involving pyrrolidine and suitable electrophiles.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine group with sulfonyl chlorides in the presence of a base such as triethylamine.
Final Coupling: The final coupling step involves the reaction of the pyrazole derivative with the sulfonamide intermediate under appropriate conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-Ethyl-5-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace substituents on the aromatic ring or other parts of the molecule.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethyl-5-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its ability to interact with specific biological targets. It may exhibit activities such as anti-inflammatory, analgesic, or anticancer properties.
Biological Research: Researchers use this compound to investigate its effects on cellular pathways and molecular targets, helping to elucidate its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound serves as a tool for studying the structure-activity relationships of pyrazole derivatives and their interactions with biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-ethyl-5-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-Ethyl-5-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents may exhibit varying biological activities and properties.
Sulfonamide Derivatives: Other sulfonamide-containing compounds may have different pharmacokinetic and pharmacodynamic profiles.
Pyrrolidine Derivatives: Compounds with pyrrolidine rings may differ in their stereochemistry and biological activity.
Properties
Molecular Formula |
C17H22N4O3S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-ethyl-5-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C17H22N4O3S/c1-3-21-13(2)16(12-18-21)17(22)19-14-6-8-15(9-7-14)25(23,24)20-10-4-5-11-20/h6-9,12H,3-5,10-11H2,1-2H3,(H,19,22) |
InChI Key |
PXLBWEMQFXLUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C |
Origin of Product |
United States |
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